3-Carbethoxypsoralen

概要

説明

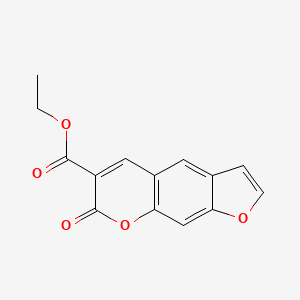

3-エトキシカルボニルプソラレンは、エチル7-オキソ-7H-フロ[3,2-g]クロメン-6-カルボキシレートとしても知られており、プソラレンファミリーのメンバーです。プソラレンは、植物中に存在する天然の光活性化合物です。 紫外線などの特定の周波数の電磁波によって活性化されると、細胞毒性を示します . この化合物は、分子式がC14H10O5、分子量が258.23 g/molです .

2. 製法

合成ルートと反応条件: 3-エトキシカルボニルプソラレンは、適切な触媒の存在下で、プソラレンをエタノールでエステル化することによって合成することができます。 一般的に、プソラレンをエタノールと硫酸などの酸触媒と共に加熱し、還流条件下で反応させます .

工業生産方法: 3-エトキシカルボニルプソラレンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、工業用反応器と連続フローシステムを使用して、効率的な生産が確保されます。 反応条件は、収率と純度を最大限に高めるように最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: 3-Ethoxycarbonylpsoralen can be synthesized through the esterification of psoralen with ethanol in the presence of a suitable catalyst. The reaction typically involves heating psoralen with ethanol and an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production of 3-Ethoxycarbonylpsoralen follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

化学反応の分析

反応の種類: 3-エトキシカルボニルプソラレンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するカルボン酸を生成するために酸化することができます。

還元: 還元反応は、アルコール誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主な生成物:

酸化: カルボン酸。

還元: アルコール誘導体。

置換: さまざまな置換プソラレン誘導体.

4. 科学研究における用途

3-エトキシカルボニルプソラレンは、科学研究において幅広い用途を持っています。

化学: 光化学研究において、光反応剤として使用されます。

生物学: DNAのインターカレーションと架橋を含む研究に使用されます。

科学的研究の応用

Photochemistry and DNA Research

Mechanism of Action

3-Carbethoxypsoralen acts by forming covalent bonds with DNA upon UV irradiation, leading to the formation of DNA cross-links. This property has been extensively studied for its implications in understanding DNA repair mechanisms and mutagenesis.

Applications in Research

- DNA Cross-Linking Studies : 3-CP is utilized to induce specific DNA cross-links in experimental settings, allowing researchers to study the effects on cellular processes such as replication and transcription.

- Photodynamic Therapy : The compound is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. By targeting tumor cells with 3-CP and exposing them to UV light, researchers aim to induce localized cell death.

Dermatological Applications

Psoriasis Treatment

this compound has been used in combination with UVA light (PUVA therapy) for treating psoriasis. The mechanism involves the drug enhancing the skin's sensitivity to UVA radiation, leading to therapeutic effects.

Case Study Example

A clinical study involving patients with moderate to severe psoriasis demonstrated significant improvement in skin lesions after treatment with PUVA therapy using 3-CP. Patients reported reduced scaling and erythema, highlighting the efficacy of this treatment approach .

Molecular Biology Techniques

Use in Genetic Studies

In molecular biology, 3-CP is employed as a tool for studying gene expression and regulation. By inducing specific mutations through its cross-linking activity, researchers can investigate the functional consequences of genetic alterations.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Photochemistry | DNA cross-linking studies | Induces covalent bonds in DNA under UV light |

| Dermatology | Psoriasis treatment | Enhances sensitivity to UVA radiation |

| Molecular Biology | Genetic mutation studies | Investigates gene expression effects |

| Photodynamic Therapy | Cancer treatment | Targets tumor cells with localized cell death |

Safety and Toxicity Studies

While this compound has therapeutic applications, its safety profile is crucial. Research indicates potential genotoxic effects due to its ability to form DNA adducts. Therefore, extensive toxicity studies are conducted to evaluate its safety in clinical settings.

作用機序

3-エトキシカルボニルプソラレンの作用機序は、紫外線による活性化に関与しています。活性化されると、DNAにインターカレーションし、ピリミジン塩基と共有結合を形成し、DNA架橋を引き起こします。これにより、DNAの複製と転写が阻害され、最終的に細胞アポトーシスを引き起こします。 アポトーシス効果は、急速に増殖する細胞でより顕著であり、がん治療に役立ちます .

類似化合物:

プソラレン: 光化学療法に使用される母体化合物。

8-メトキシプソラレン(8-MOP): PUVA(プソラレン+UVA)療法で広く使用されている誘導体。

5-メトキシプソラレン(5-MOP): 同様の光反応特性を持つ別の誘導体

独自性: 3-エトキシカルボニルプソラレンは、エトキシカルボニル基の存在により、他のプソラレン誘導体と比較して、溶解性と光反応性が向上しています。 これは、高い溶解性と効率的なDNAインターカレーションを必要とする用途に特に役立ちます .

類似化合物との比較

Psoralen: The parent compound, used in photochemotherapy.

8-Methoxypsoralen (8-MOP): A widely used derivative in PUVA (psoralen + UVA) therapy.

5-Methoxypsoralen (5-MOP): Another derivative with similar photoreactive properties

Uniqueness: 3-Ethoxycarbonylpsoralen is unique due to its ethoxycarbonyl group, which enhances its solubility and photoreactivity compared to other psoralen derivatives. This makes it particularly useful in applications requiring high solubility and efficient DNA intercalation .

生物活性

3-Carbethoxypsoralen (3-CPs) is a psoralen derivative that has garnered attention for its biological activity, particularly in the context of photochemotherapy and its effects on DNA. This article explores the compound's biological properties, therapeutic applications, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is a member of the furocoumarin family, characterized by a tricyclic structure that includes a furan ring fused to a coumarin moiety. This structural configuration is crucial for its biological activity, especially its interaction with DNA under UV light.

Biological Activity

1. Photochemical Properties:

3-CPs exhibits significant photoactivity, particularly in forming DNA adducts upon exposure to UVA light. Unlike other psoralens such as 8-methoxypsoralen (8-MOP), which primarily form cross-links in DNA, 3-CPs tends to produce mono-additions. These lesions are less complex and more amenable to repair by cellular mechanisms, reducing the risk of mutagenesis .

2. Cytotoxicity and Mutagenicity:

Research indicates that 3-CPs is less cytotoxic compared to its analogs. In studies involving yeast models, it was found to induce fewer nuclear mutations and mitotic crossovers while increasing the occurrence of cytoplasmic mutations (affecting mitochondrial DNA) . This differential impact suggests a safer profile for therapeutic applications.

3. Therapeutic Applications:

3-CPs has been evaluated for its efficacy in treating skin disorders such as psoriasis. Clinical trials have demonstrated that local applications combined with UVA exposure yield therapeutic effects comparable to those achieved with 8-MOP but without significant side effects like hyperpigmentation .

Case Studies

Case Study 1: Psoriasis Treatment

A study involving ten psoriatic patients showed that treatment with 3-CPs plus UVA resulted in significant clearing of psoriatic lesions. The absence of localized hyperpigmentation highlights the potential of 3-CPs as a safer alternative in photochemotherapy .

Case Study 2: DNA Interaction Studies

In vitro studies have illustrated the interaction of 3-CPs with calf thymus DNA, revealing a non-intercalative binding mode at lower concentrations. This suggests that while 3-CPs can effectively bind to DNA, it does so without causing significant structural alterations that could lead to toxicity .

Comparative Analysis of Psoralen Derivatives

| Property | This compound | 8-Methoxypsoralen |

|---|---|---|

| DNA Binding Type | Mono-addition | Cross-linking |

| Cytotoxicity | Low | Moderate |

| Mutagenicity | Reduced | Higher |

| Therapeutic Efficacy | Comparable | Standard |

| Side Effects | Minimal | Hyperpigmentation |

特性

IUPAC Name |

ethyl 7-oxofuro[3,2-g]chromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-2-17-13(15)10-6-9-5-8-3-4-18-11(8)7-12(9)19-14(10)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQAMEDTKHNQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074875 | |

| Record name | 3-Carbethoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-carbethoxypsoralen is a yellow powder. (NTP, 1992) | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20073-24-9 | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19956 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carbethoxypsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbethoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBETHOXYPSORALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB04Z808HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。